molecular formula C8H9ClFN B8732091 2-(3-Chloro-2-fluorophenyl)ethanamine

2-(3-Chloro-2-fluorophenyl)ethanamine

Cat. No.: B8732091
M. Wt: 173.61 g/mol
InChI Key: ZKWDNAHXIHESJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Chloro-2-fluorophenyl)ethanamine is a substituted phenethylamine featuring a chlorine atom at the 3-position and a fluorine atom at the 2-position on the phenyl ring. This compound is of interest in medicinal chemistry due to the electronic and steric effects imparted by the halogens, which influence its physicochemical properties and biological interactions. Its hydrochloride salts, including enantiomers such as (S)- and (R)-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride, are documented in pharmaceutical research (CAS: 1228561-56-5, 1820574-01-3) .

Properties

Molecular Formula

C8H9ClFN

Molecular Weight

173.61 g/mol

IUPAC Name

2-(3-chloro-2-fluorophenyl)ethanamine

InChI

InChI=1S/C8H9ClFN/c9-7-3-1-2-6(4-5-11)8(7)10/h1-3H,4-5,11H2

InChI Key

ZKWDNAHXIHESJG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)F)CCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloro-2-fluorophenyl)ethanamine typically involves the following steps:

    Starting Material: The synthesis begins with 3-chloro-2-fluoroaniline.

    Alkylation: The aniline derivative undergoes alkylation with ethylene oxide or a similar reagent to introduce the ethanamine side chain.

    Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Alkylation: Using large reactors to perform the alkylation reaction under controlled conditions.

    Continuous Flow Processes: Implementing continuous flow chemistry to enhance efficiency and yield.

    Automated Purification: Utilizing automated systems for purification to ensure consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-2-fluorophenyl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form the corresponding amine or other reduced products.

    Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic aromatic substitution.

Major Products

    Oxidation Products: Nitroso or nitro derivatives.

    Reduction Products: Primary amines or other reduced forms.

    Substitution Products: Phenyl derivatives with different substituents replacing chlorine or fluorine.

Scientific Research Applications

2-(3-Chloro-2-fluorophenyl)ethanamine has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in studies to understand the effects of halogenated ethanamines on biological systems.

    Industrial Applications: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(3-Chloro-2-fluorophenyl)ethanamine involves its interaction with biological targets such as enzymes or receptors. The presence of chlorine and fluorine atoms can enhance its binding affinity and specificity towards these targets. The compound may modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Positional Isomers and Halogen Substitution

Table 1: Positional Isomers of Halogen-Substituted Phenethylamines
Compound Name Substituents (Position) Molecular Weight (g/mol) CAS Number Key Properties/Applications
2-(3-Chloro-2-fluorophenyl)ethanamine Cl (3), F (2) 173.62 176311-49-2 Potential CNS activity; enantiomers studied
2-(3-Chloro-5-fluorophenyl)ethanamine Cl (3), F (5) 173.62 176311-49-2 Altered electronic effects due to F position
2-(4-Chloro-2-fluorophenyl)ethanamine Cl (4), F (2) 173.62 Not provided Used in non-nucleoside reverse transcriptase inhibitor synthesis

Key Findings :

  • Chlorine Position : Moving chlorine from the 3- to 4-position (e.g., 2-(4-Chlorophenyl)ethylamine, CAS: 156-41-2) reduces steric hindrance, which may influence metabolic stability .

Functional Group Variations

Table 2: Impact of Substituent Type on Phenethylamine Derivatives
Compound Name Substituents Molecular Weight (g/mol) CAS Number Key Differences
2-(3-Chloro-2-methoxyphenyl)ethanamine Cl (3), OMe (2) 185.65 1379325-95-7 Methoxy group increases lipophilicity
N-[2-(4-Nitrophenoxy)ethyl]-2-(4-nitrophenyl)ethanamine NO2 (4), ether linkage 377.32 226992-13-8 Nitro groups enhance electron-withdrawing effects; used as a pharmaceutical intermediate
2-(1,2-Diphenyl-1H-indol-3-yl)ethanamine (DPIE) Indole core 298.38 Not provided Regulates pro-inflammatory cytokines in oral cells

Key Findings :

  • Methoxy vs.
  • Nitro Groups : The nitro-substituted derivative (CAS: 226992-13-8) exhibits strong electron-withdrawing effects, making it suitable as a synthetic intermediate but less ideal for direct biological activity due to toxicity risks .

Stereochemical Variations

Table 3: Enantiomers of this compound
Enantiomer Specific Rotation CAS Number Biological Relevance
(S)-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride Not reported 1228561-56-5 Potential stereoselective receptor binding
(R)-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride Not reported 1820574-01-3 May exhibit differing metabolic pathways

Key Findings :

  • Enantiomers often display divergent pharmacological profiles. For example, the (S)-enantiomer might exhibit higher affinity for serotonin receptors, while the (R)-form could be metabolized more rapidly .

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